2,2-difluorohexadecanoic acid
Description
Properties
CAS No. |
177156-86-4 |
|---|---|
Molecular Formula |
C16H30F2O2 |
Molecular Weight |
292.4 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Difluorohexadecanoic Acid and Its Structural Analogs
Strategies for Geminal Difluorination at the Alpha-Carbon Position
The creation of a CF2 group adjacent to a carbonyl is a key transformation in the synthesis of 2,2-difluorohexadecanoic acid. This requires specialized fluorinating agents and reaction conditions tailored to long-chain aliphatic systems.
Nucleophilic and Electrophilic Fluorination Approaches
The introduction of fluorine can be achieved through either nucleophilic or electrophilic pathways, each with distinct mechanisms and reagent requirements.
Nucleophilic Fluorination involves the use of a fluoride (B91410) ion (F-) source to displace a leaving group or add to an unsaturated system. alfa-chemistry.com In the context of α-difluorination of carboxylic acids, this typically involves the conversion of the carboxylic acid to a more reactive intermediate. Common nucleophilic fluorinating reagents are often challenging to use due to the poor nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions, especially with secondary substrates. ucla.edu
Electrophilic Fluorination utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). alfa-chemistry.com These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are highly effective for the fluorination of electron-rich substrates like enolates. alfa-chemistry.commdpi.com For the synthesis of α-fluoroesters, carboxylic acids can be activated and then undergo enantioselective fluorination with an electrophilic fluorine source in the presence of a suitable catalyst. mdpi.com
| Fluorination Approach | Reagent Type | Typical Substrates | Mechanism Highlights |
| Nucleophilic | Fluoride ion (F-) source | Alkyl halides, sulfonates, carbonyl compounds | S |
| Electrophilic | "F+" equivalent (e.g., NFSI, Selectfluor®) | Enolates, aromatic rings, alkenes | Transfer of a fluorine atom to a nucleophilic site. alfa-chemistry.commdpi.com |
Application of Deoxofluorination Reagents (e.g., DAST) in Fatty Acid Synthesis
Deoxofluorination is a crucial method for converting carbonyl groups and alcohols into geminal difluorides and alkyl fluorides, respectively. Diethylaminosulfur trifluoride (DAST) has historically been a prominent reagent for this transformation. sigmaaldrich.comrsc.org
DAST and its analogs, like Deoxo-Fluor, can convert aldehydes and ketones into the corresponding gem-difluorides. organic-chemistry.orgenamine.net In the synthesis of difluoro fatty acids, a common strategy involves the preparation of a keto-ester precursor, which is then subjected to deoxofluorination. For instance, the synthesis of gem-difluoro derivatives of long-chain fatty acids has been achieved by fluorinating the corresponding ketone with DAST. rsc.org The reaction conditions can be demanding, sometimes requiring high temperatures and extended reaction times for aliphatic ketones. rsc.orgbeilstein-journals.org
While effective, DAST has limitations, including thermal instability and a tendency to promote elimination byproducts. sigmaaldrich.com This has led to the development of safer and more selective reagents like PyFluor. sigmaaldrich.com
Total Synthesis of this compound from Precursors
The complete synthesis of this compound from simpler starting materials allows for precise control over the molecular architecture.
Multi-Step Reaction Sequences for Aliphatic Chain Construction
The construction of the long aliphatic chain of hexadecanoic acid is a central part of its total synthesis. One documented synthesis of ethyl 2,2-difluorohexadecanoate involves the reaction of tetradecyl aldehyde with ethyl bromodifluoroacetate in anhydrous tetrahydrofuran (B95107) under an argon atmosphere. prepchem.com This approach builds the C16 chain by coupling a C14 aldehyde with a C2 difluorinated unit.
Another general strategy for synthesizing functionalized fatty acids utilizes Corey's 2-lithio-1,3-dithiane methodology. iaea.orgosti.gov This method allows for the coupling of two terminally difunctionalized carbon chains to create the fatty acid precursor. iaea.orgosti.gov
Stereochemical Control in Difluorinated Fatty Acid Synthesis
While the geminal difluorination at the α-carbon of this compound does not create a chiral center at that position, stereochemistry can be a critical consideration when other stereocenters are present in the fatty acid chain or in more complex structural analogs. nih.govimperial.ac.uk
In the broader context of fatty acid biosynthesis and metabolism, the stereochemistry of intermediates is tightly controlled by enzymes. nih.govlibretexts.org For example, the reduction of a double bond during fatty acid biosynthesis proceeds with a specific stereochemistry. libretexts.org While not directly applicable to the chemical synthesis of this compound, these biological principles highlight the importance of stereocontrol in the synthesis of complex, biologically active molecules. In chemical synthesis, achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries, as demonstrated in the enantioselective α-fluorination of carboxylic acids. mdpi.com
Chemical Modification and Derivatization for Research Applications
The chemical modification of fatty acids like this compound can provide valuable tools for research. By attaching reporter groups, crosslinkers, or other functionalities, scientists can probe biological systems and develop new materials. nih.govnih.gov
Common modification strategies often target the carboxylic acid group. nih.gov For example, polysaccharides like hyaluronic acid are chemically modified at their carboxylic acid moieties to create probes, alter physical properties, and form hydrogels for tissue engineering. nih.govnih.gov Similar principles can be applied to this compound.
Esterification and Amidation for Spectroscopic and Biological Probes
To enhance their utility as spectroscopic and biological probes, this compound and its analogs can be chemically modified through esterification and amidation reactions. These reactions attach specific chemical groups to the carboxylic acid end of the molecule, which can then act as reporters or binding agents in biological systems.
Esterification: This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. The choice of alcohol determines the properties of the resulting probe. For instance, using a fluorescent alcohol would yield a fluorescently tagged fatty acid that can be visualized within cells or tissues. Boronate esters, for example, are used in fluorescent probes for detecting hydrogen peroxide. nih.gov
Amidation: In this reaction, the carboxylic acid is converted to an amide by reacting it with an amine. This is often achieved by first activating the carboxylic acid (e.g., converting it to an acyl chloride or using a coupling agent) and then adding the desired amine. Amide formation is a key step in the synthesis of various biologically active molecules, including inhibitors of enzymes like histone deacetylases. mdpi.com For example, amide coupling using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) has been used to create amide derivatives of related fluorinated compounds. beilstein-journals.org
These modifications allow researchers to track the fatty acid's movement and interactions within a biological system, providing insights into metabolic pathways and disease processes.
Incorporation of Isotopic Labels for Metabolic Tracing Studies
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a living organism. bitesizebio.comthermofisher.com By replacing certain atoms in this compound with their heavier, non-radioactive (stable) isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), scientists can follow the molecule's journey through various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
The process of incorporating isotopic labels can be achieved by using starting materials that are already enriched with the desired isotope during the chemical synthesis of the fatty acid. For example, if a fragment of the fatty acid chain is synthesized using a ¹³C-labeled precursor, the final product will carry this isotopic signature. nih.gov
Once the isotopically labeled this compound is introduced into a biological system (e.g., cell culture or an animal model), its transformation into other molecules can be monitored. nih.gov This provides valuable information about fatty acid metabolism, including pathways of degradation, elongation, and incorporation into complex lipids. This dynamic information is crucial for understanding how metabolic networks are regulated and how they are altered in disease states. nih.gov
Advanced Purification and Spectroscopic Characterization of Synthetic Intermediates and Products
The synthesis of this compound and its analogs yields a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, rigorous purification and characterization are essential to ensure the final compound is of high purity and has the correct chemical structure.
Chromatographic Purification Techniques (e.g., HPLC, Flash Chromatography)
Chromatography is a fundamental technique for separating and purifying compounds from a mixture. The choice of chromatographic method depends on the scale of the synthesis and the properties of the compounds being separated.
Flash Chromatography: This is a rapid and efficient method for purifying moderate to large quantities of material (milligrams to grams). rsc.orgbiotage.com It utilizes a column packed with a solid stationary phase (commonly silica (B1680970) gel) and a solvent (mobile phase) that flows through the column under pressure. rsc.orgcsic.es By carefully selecting the solvent system, different components of the mixture will travel through the column at different rates, allowing for their separation. For example, a gradient of hexane (B92381) and ethyl acetate (B1210297) is often used to purify fluorinated fatty acid derivatives. csic.espsu.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and powerful chromatographic technique that provides higher resolution and is suitable for both analytical and preparative-scale purifications. nih.gov It employs high pressure to force the mobile phase through a column packed with smaller particles, leading to more efficient separations. nacalai.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water), is commonly used for the purification of fatty acids and their derivatives. nih.govdeswater.comust.edu
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification of synthetic intermediates and final products. csic.espsu.edu |
| HPLC (Reversed-Phase) | C18 or C8 | Methanol/Water or Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Final purification and analysis of purity. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. libretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are all crucial.
¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. libretexts.org For example, the protons on the carbon adjacent to the CF₂ group will have a characteristic chemical shift. researchgate.net
¹³C NMR: Reveals the number and types of carbon atoms. libretexts.org The carbon of the CF₂ group will have a unique chemical shift, and the fluorine atoms will cause splitting of the carbon signal, providing direct evidence of the difluoro-substitution. ucl.ac.uk
¹⁹F NMR: This is particularly important for fluorinated compounds as it directly observes the fluorine atoms. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum provide unambiguous confirmation of the presence and location of the fluorine atoms within the molecule. beilstein-journals.orgresearchgate.net
| Nucleus | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H | Number and environment of hydrogen atoms. uzh.ch | Confirms the structure of the aliphatic chain and the absence of protons on C2. |
| ¹³C | Number and environment of carbon atoms. magritek.com | Identifies the CF₂ carbon and the carboxylic acid carbon. |
| ¹⁹F | Number and environment of fluorine atoms. beilstein-journals.orgresearchgate.net | Directly confirms the presence of the geminal difluoro group at the C2 position. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. savemyexams.comlarancelab.com This allows for the unambiguous determination of the molecular formula of a compound. pnnl.govresearchgate.net
For this compound, HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass of its molecular formula, C₁₆H₃₀F₂O₂. This level of accuracy is essential to distinguish it from other compounds that may have the same nominal mass but a different elemental composition. nih.govresearchgate.net HRMS is also invaluable for characterizing the intermediates formed during the synthesis, ensuring that each step of the reaction sequence has proceeded as expected. researchgate.net
Biochemical Pathways and Biotransformation of 2,2 Difluorohexadecanoic Acid
Cellular Uptake and Intracellular Distribution Mechanisms of the Chemical Compound
The cellular uptake of fatty acids like 2,2-difluorohexadecanoic acid is a multifaceted process that does not rely on a single mechanism. nih.gov Key factors influencing this process include the compound's aqueous solubility, the forces driving its entry into the cell membrane, and the methods of its translocation across the plasma membrane, which can be both diffusional and protein-mediated. nih.gov Once inside the cell, cytoplasmic fatty acid-binding proteins and the activity of acyl-CoA synthetases play crucial roles in the subsequent intracellular movement and metabolic targeting. nih.gov
The introduction of fluorine into a molecule can significantly alter its properties, including lipophilicity, which in turn affects its ability to cross cell membranes. annualreviews.org While not specific to this compound, studies on other fluorinated molecules provide insights. For instance, the surface modification of nanoparticles has been shown to be a key determinant in their interaction with cells and their subsequent uptake. d-nb.info The size and shape of nanoparticles, for example, can influence their binding to membrane receptors and internalization. d-nb.info In general, small particles are often internalized through pinocytosis, a continuous process in most cells where the plasma membrane invaginates to take in extracellular fluid. d-nb.info Another pathway is caveolae-dependent endocytosis, which involves flask-shaped vesicles and is important for the transport of lipids and fatty acids. d-nb.infowilhelm-lab.com
The cationic charge of some delivery systems, like polyamidoamine (PAMAM) dendrimers, facilitates efficient condensation of nucleic acids and interaction with the negatively charged cell membrane, leading to effective cellular uptake. frontiersin.org Functionalization of such systems with molecules like chitosan (B1678972) can further enhance cell adhesion and targeted delivery. mdpi.com
Enzymatic Biotransformation and Metabolic Fate Analysis
The biotransformation of xenobiotics, including modified fatty acids like this compound, is an enzymatic process aimed at increasing their water solubility to facilitate elimination. mhmedical.com This process is generally divided into Phase I (hydrolysis, reduction, and oxidation) and Phase II (conjugation) reactions. mhmedical.com
Investigation of Beta-Oxidation Pathway Perturbations by Alpha-Difluorination
Beta-oxidation is the primary catabolic pathway for breaking down fatty acids into acetyl-CoA, which then enters the citric acid cycle for energy production. wikipedia.org This process occurs in the mitochondria and involves a cycle of four reactions that shorten the fatty acid chain by two carbons in each cycle. wikipedia.orguoanbar.edu.iq The introduction of fluorine atoms at the alpha-position (C-2), as in this compound, is expected to block or significantly hinder the initial dehydrogenation step of beta-oxidation, which is catalyzed by acyl-CoA dehydrogenase. nih.govnih.gov This is because the carbon-fluorine bond is much stronger than the carbon-hydrogen bond, making it resistant to the enzymatic attack required for this step. annualreviews.org
Studies on similar alpha-fluorinated fatty acids support this hypothesis. For example, 2,2-difluoropalmitic acid and 3,3-difluoropalmitic acid have been shown to inhibit the beta-oxidation step in the biosynthesis of insect sex pheromones. nih.gov The inhibitory activity of these difluorinated derivatives was found to be similar to or lower than that of the corresponding monofluorinated acids. nih.gov Research on the hepatotoxicity of valproic acid has also utilized alpha-fluorinated analogues to probe the role of beta-oxidation. nih.gov In these studies, alpha-fluorination prevented the formation of toxic metabolites that are typically produced through the beta-oxidation pathway. nih.gov This strongly suggests that alpha-difluorination effectively acts as a block to beta-oxidation.
Role of Elongation and Desaturation Enzymes on this compound
Fatty acid elongation and desaturation are crucial processes for synthesizing a variety of fatty acids, including very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs). d-nb.infogsartor.orgnih.gov These reactions are catalyzed by membrane-bound enzymes located in the endoplasmic reticulum, namely elongases (ELOVL) and desaturases (FADS). gsartor.orgaocs.org The elongation process involves a four-step cycle that adds a two-carbon unit from malonyl-CoA to the fatty acyl-CoA substrate. researchgate.net
While specific studies on the interaction of this compound with elongation and desaturation enzymes are limited, the presence of the difluoro group at the alpha-position could influence its recognition and processing by these enzymes. The steric and electronic effects of the gem-difluoro group are unpredictable and can alter how the molecule binds to the active site of an enzyme. cnr.it The electronegativity of fluorine can affect the binding, absorption, and transport of the molecule. cnr.it It is plausible that the bulky and highly electronegative difluoromethyl group at the C-2 position could sterically hinder the interaction with the active sites of both elongases and desaturases, potentially making it a poor substrate for these enzymes.
Alternative Metabolic Routes, Including Omega-Oxidation and Conjugation
When beta-oxidation is blocked, as is expected with this compound, alternative metabolic pathways may become more significant. wikipedia.org One such pathway is omega-oxidation (ω-oxidation), which involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid. wikipedia.orgmicrobenotes.com This process typically occurs in the endoplasmic reticulum of liver and kidney cells and is a minor pathway for medium-chain fatty acids under normal conditions. uoanbar.edu.iqwikipedia.org However, its importance increases when beta-oxidation is defective. wikipedia.org
The ω-oxidation pathway consists of three main steps:
This resulting dicarboxylic acid can then be activated to its CoA ester and undergo beta-oxidation from either end of the molecule. wikipedia.orgnih.gov Studies have shown that even very-long-chain fatty acids (VLCFAs) can be substrates for the human ω-oxidation system, with cytochrome P450 enzymes from the CYP4F subfamily being involved. nvkc.nl Therefore, it is conceivable that this compound could be metabolized via ω-oxidation to produce difluorinated dicarboxylic acids.
Following initial metabolism, the resulting metabolites can undergo Phase II conjugation reactions. mhmedical.com These reactions, such as glucuronidation, sulfation, or conjugation with glutathione, increase the water solubility of the compounds, facilitating their excretion. mhmedical.com For instance, the N-acetylcysteine (NAC) conjugate of a reactive metabolite has been observed in studies of valproic acid metabolism, indicating that conjugation pathways are active for fatty acid metabolites. nih.gov
Influence of Difluorination on Substrate Recognition by Lipid-Metabolizing Enzymes
The introduction of fluorine atoms into a fatty acid can significantly impact its interaction with lipid-metabolizing enzymes. The fluorine atom is similar in size to a hydrogen atom, allowing fluorinated analogues to often be recognized and accepted by the enzyme's active site. cnr.it However, the high electronegativity of fluorine can alter the electronic properties of the molecule, which in turn can affect the chemical interactions between the fluorinated substrate and the enzyme's receptor. cnr.it
This modification can lead to several outcomes:
In Vitro and Ex Vivo Models for Studying Biotransformation Kinetics
A variety of in vitro and ex vivo models are employed to study the biotransformation kinetics of chemical compounds, including fatty acids. These models allow for the investigation of metabolic pathways and the activity of specific enzymes in a controlled environment.
In Vitro Models:
Ex Vivo Models:
These models are often used in conjunction with analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify the metabolites produced. physiology.orgnih.gov
Table of Research Findings on Fatty Acid Metabolism and Fluorination
| Finding | Model System/Compound | Key Observation | Reference |
|---|---|---|---|
| Inhibition of Beta-Oxidation | Spodoptera littoralis (in vivo) / 2,2- and 3,3-Difluoropalmitic acids | The difluorinated acids inhibited the beta-oxidation step in pheromone biosynthesis. | nih.gov |
| Blockade of Beta-Oxidation | Rat model / α-fluoro-4-ene VPA and F₂-4-PA | α-fluorination prevented the formation of hepatotoxic metabolites that are normally produced via beta-oxidation. | nih.gov |
| Omega-Oxidation of VLCFAs | Human liver microsomes / Very-long-chain fatty acids (VLCFAs) | VLCFAs are substrates for the human ω-oxidation system, catalyzed by CYP4F enzymes. | nvkc.nl |
| Conformational Effects of Difluorination | Synthetic tetrafluorinated palmitic acids | The position of CF₂ groups significantly altered the melting point and crystal structure, indicating conformational changes. | beilstein-journals.org |
| Enzyme Inhibition by Fluorinated Analogues | General principle | Fluorinated analogues can act as inhibitors of enzymes involved in lipid metabolism. | cnr.it |
Molecular Mechanisms of Action and Biological Interactions of 2,2 Difluorohexadecanoic Acid
Identification and Characterization of Specific Protein and Enzyme Targets
No specific protein or enzyme targets for 2,2-difluorohexadecanoic acid have been identified in the reviewed literature. Research on analogous fatty acids suggests potential interactions with enzymes involved in lipid metabolism, such as fatty acid synthase (FAS) and stearoyl-CoA desaturase (SCD), which are crucial for synthesizing and modifying fatty acids. nih.govnih.govmdpi.com However, no studies have been published that confirm or quantify the interaction between this compound and these or other enzymes.
Studies on Enzyme Inhibition or Modulation by the Chemical Compound
There are no available studies detailing the inhibition or modulation of specific enzymes by this compound. Therefore, no data on inhibition constants (e.g., IC₅₀ or Kᵢ) or mechanisms of modulation can be provided.
Interactive Data Table: Enzyme Inhibition or Modulation by this compound No Data Available
Modulation of Cellular Signaling Pathways
Direct evidence of this compound modulating any specific cellular signaling pathways is absent from current scientific publications. The roles of other fatty acids in signaling are well-documented, often involving their conversion into bioactive lipid mediators or their influence on membrane-associated signaling complexes. nih.govthermofisher.com However, it remains unknown if the unique properties conferred by the gem-difluoro group on the hexadecanoic acid backbone lead to similar or novel signaling activities.
Investigations into Lipid-Mediated Signaling Cascades
There are no published investigations into the effects of this compound on lipid-mediated signaling cascades, such as those involving prostaglandins, leukotrienes, or sphingolipids.
Impact on Intracellular Second Messenger Systems
The impact of this compound on intracellular second messenger systems, including but not limited to cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP₃), diacylglycerol (DAG), and intracellular calcium (Ca²⁺) concentrations, has not been studied.
Influence on Cellular Membrane Dynamics and Lipid Bilayer Organization
While the biophysical effects of various natural fatty acids on lipid bilayers are well-characterized, with factors like chain length and unsaturation influencing membrane fluidity and order, no such studies have been conducted specifically with this compound. frontiersin.orgnih.govrsc.orgnih.govbiorxiv.org The presence of the highly electronegative fluorine atoms at the C-2 position is expected to alter the fatty acid's electronic and steric properties, which would likely influence its interaction with and incorporation into phospholipid membranes. However, without experimental data from techniques such as fluorescence microscopy, NMR, or molecular dynamics simulations, any description of its effect on membrane fluidity, lipid packing, or phase behavior would be purely speculative.
Effects on Gene Expression and Transcriptional Regulation at the Molecular Level
There is currently no available data from scientific studies detailing the specific effects of this compound on gene expression or the molecular mechanisms of its transcriptional regulation. Research has yet to explore which genes are up- or down-regulated in response to this compound, or the transcription factors and signaling pathways it may modulate.
Comparative Mechanistic Analysis with Non-Fluorinated Palmitic Acid Analogs
A comparative mechanistic analysis between this compound and its non-fluorinated analog, palmitic acid, cannot be conducted at this time due to the absence of research on the fluorinated compound. Palmitic acid is known to influence gene expression through various mechanisms, including the activation of transcription factors like peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), and by modulating inflammatory signaling pathways.
It is hypothesized that the presence of the two fluorine atoms in this compound would alter its metabolic stability and its ability to interact with cellular receptors and enzymes. These changes could lead to a distinct profile of gene expression and biological activity compared to palmitic acid. However, without experimental evidence, any comparison remains speculative.
Further research is necessary to delineate the molecular mechanisms of this compound and to understand its potential biological significance in comparison to its well-characterized non-fluorinated counterpart.
Analytical and Bioanalytical Methodologies for 2,2 Difluorohexadecanoic Acid
Chromatographic Separation Techniques for Complex Biological Matrices
Chromatographic methods are indispensable for isolating 2,2-difluorohexadecanoic acid from a multitude of interfering substances present in biological samples, such as plasma, serum, and tissue homogenates. chromatographyonline.com The choice between gas and liquid chromatography is typically dictated by the required sensitivity, sample throughput, and the nature of the analyte after derivatization.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently used technique for the analysis of fatty acids. impact-solutions.co.uk However, due to the low volatility of free fatty acids, a derivatization step is mandatory to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). impact-solutions.co.ukrestek.comsigmaaldrich.com This process reduces the polarity of the carboxylic acid group, minimizes peak tailing, and allows for elution at lower temperatures, preventing thermal decomposition. restek.comsigmaaldrich.com
For this compound, esterification to its methyl ester would be the standard approach prior to GC-MS analysis. The separation is then achieved on a capillary column, often with a low-polarity stationary phase, which separates the FAMEs based on their boiling points and chain lengths. lipidmaps.orgifremer.fr The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the derivatized molecule and its characteristic fragmentation patterns. For enhanced sensitivity, pentafluorobenzyl (PFB) bromide can be used as a derivatization agent, allowing for detection by negative chemical ionization (NCI), a technique capable of measuring trace amounts of fatty acids. nih.gov
Table 1: Representative GC-MS Instrumental Parameters for Fatty Acid Analysis This table presents typical parameters that could be adapted for the analysis of derivatized this compound.
| Parameter | Typical Setting | Purpose |
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |
| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the derivatized sample. |
| Column | Low-polarity (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm film | Separates compounds based on boiling point; provides good resolution. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Oven Program | Initial temp 100-120°C, ramp 5-10°C/min to 280-300°C, hold 5-10 min | Creates optimal temperature gradient for separating different fatty acids. |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is standard for creating fragment patterns; NCI enhances sensitivity for electrophilic derivatives (e.g., PFB esters). |
| MS Interface Temp. | 280-300 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode increases sensitivity and selectivity by monitoring specific ions; Full Scan provides complete mass spectra for identification. |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a leading technology for bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for volatilization. unitn.it While this compound can be analyzed directly in its free form using negative mode electrospray ionization (ESI), this approach can suffer from poor ionization efficiency of the carboxyl group. frontiersin.org
To overcome this, derivatization strategies are often employed to enhance detection. nih.govnih.gov By attaching a chemical tag with a permanently positive charge or high proton affinity, the analysis can be performed in the more robust and sensitive positive ionization mode. nih.govnih.gov This "charge-reversal" derivatization can increase sensitivity by several orders of magnitude. researchgate.net Ultra-high performance liquid chromatography (UHPLC) systems are frequently used to achieve rapid separation with high resolution, reducing run times to a few minutes. unitn.itnih.gov The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) allows for highly selective and interference-free quantification, even in the most complex biological matrices. researchgate.net
Table 2: Representative LC-MS/MS Instrumental Parameters for Fatty Acid Analysis This table presents typical parameters that could be adapted for the quantification of this compound.
| Parameter | Typical Setting | Purpose |
| Chromatography | UHPLC | Provides fast separation and high resolution. |
| Column | Reversed-phase C8 or C18, e.g., 2.1 x 100 mm, 1.8 µm | Retains and separates fatty acids based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol | Organic component of the mobile phase. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical UHPLC columns. |
| Gradient Elution | Increasing percentage of Mobile Phase B over 5-15 min | Allows for the elution of analytes with a wide range of polarities. |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Generates charged ions from the analyte for MS detection. |
| MS Analyzer | Triple Quadrupole (QqQ) | Enables highly selective tandem MS (MS/MS) experiments. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity for quantification by monitoring a specific precursor-to-product ion transition. |
| Source Temp. | 150 °C | Optimizes the desolvation process. |
| Desolvation Temp. | 400-500 °C | Aids in the evaporation of solvent from charged droplets. |
Sample Preparation Strategies for Quantitative Analysis in Biological Systems
Effective sample preparation is a critical step that dictates the accuracy and precision of the final analytical result. chromatographyonline.com The primary goals are to efficiently extract this compound from the biological matrix (e.g., plasma, tissue), remove interfering substances like proteins and phospholipids, and prepare the analyte for instrumental analysis. chromatographyonline.combiotage.com
The initial step in sample preparation for biological fluids is often protein precipitation, followed by extraction of the lipids and fatty acids. chromatographyonline.com Liquid-liquid extraction (LLE) is a widely used technique. mdpi.com Classic LLE methods include the Bligh and Dyer or Folch methods, which use chloroform/methanol mixtures. mdpi.comepa.gov More modern approaches often substitute less toxic solvents, such as methyl-tert-butyl ether (MTBE) and methanol, which have been shown to be equally effective. epa.govschebb-web.de For fluorinated compounds specifically, extraction using MTBE with an ion-pairing agent like tetrabutylammonium (B224687) has also been reported. nih.gov Solid-phase extraction (SPE) offers an alternative that can provide cleaner extracts and analyte pre-concentration. chromatographyonline.commdpi.com
As mentioned, derivatization is crucial for enhancing detectability. For GC-MS, esterification to FAMEs is standard, using reagents like boron trifluoride (BF3) or boron trichloride (B1173362) (BCl3) in methanol, or methanolic HCl. sigmaaldrich.comepa.govmdpi.com For LC-MS/MS, a variety of charge-reversal reagents are available that introduce a permanently charged moiety, such as a quaternary amine, onto the fatty acid's carboxyl group, significantly boosting ionization efficiency in positive ESI mode. nih.govresearchgate.net
Table 3: Common Derivatization Reagents for Fatty Acid Analysis
| Reagent | Method | Advantage |
| Boron Trifluoride (BF₃)-Methanol | GC-MS | Effective for esterification to FAMEs under mild conditions. restek.com |
| Methanolic HCl | GC-MS | Suitable for derivatization of free fatty acids and transesterification of complex lipids. epa.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Silylation agent that converts carboxylic acids to volatile TMS-esters. restek.commdpi.com |
| Pentafluorobenzyl (PFB) Bromide | GC-MS | Creates highly electrophilic derivatives ideal for sensitive detection by NCI-MS. nih.gov |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Derivatization proceeds under mild aqueous conditions, suitable for volatile compounds. shimadzu.com |
| 2-bromo-1-methylpyridinium iodide | LC-MS/MS | Attaches a quaternary amine, enabling highly sensitive positive mode ESI analysis. researchgate.net |
A significant challenge in quantitative bioanalysis, particularly with LC-MS/MS, is the phenomenon of matrix effects. researchgate.net Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting compounds from the sample matrix. nih.gov These effects can compromise the accuracy and reproducibility of quantification if not properly addressed. chromatographyonline.com
The most reliable method to compensate for both matrix effects and variability in sample extraction is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.comchromforum.org For the analysis of this compound, the ideal internal standard would be this compound labeled with heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. lipidmaps.orgnih.gov By calculating the ratio of the analyte's signal to the SIL-IS signal, accurate quantification can be achieved. Commercially available SIL fatty acids, such as ¹³C-labeled palmitic or stearic acid, are widely used for this purpose in lipidomic studies. isotope.comisotope.com
Development of High-Throughput Screening Assays for Related Difluorinated Compounds
High-throughput screening (HTS) assays are essential tools for discovering compounds that modulate biological pathways, such as those involved in fatty acid metabolism. uberresearch.comresearchgate.net Developing HTS assays for enzymes or transport proteins that interact with this compound or related difluorinated compounds would enable the rapid identification of potential inhibitors or modulators.
A common strategy for HTS involves the use of fluorescent probes. nih.gov For example, a fluorescently-labeled fatty acid analog, such as one containing a BODIPY fluorophore, can be used to monitor fatty acid uptake by cells or incorporation into complex lipids. nih.govnih.gov In a screening context, a library of compounds would be tested for their ability to inhibit the fluorescence signal, indicating a blockade of the transport or metabolic pathway. nih.gov Another approach is to develop enzyme-activated fluorescent probes, where an enzyme of interest cleaves a substrate containing a difluorinated moiety, releasing a fluorophore and generating a measurable signal. researchgate.netrsc.org Such assays can be adapted to microplate formats (e.g., 96- or 384-well plates) for automated screening of large chemical libraries, facilitating the discovery of novel bioactive molecules. nih.govresearchgate.netnih.gov
Derivatization and Analog Development for Mechanistic Probes and Advanced Research Tools
Synthesis of Photoaffinity Probes and Biotinylated Analogs
To identify the cellular binding partners of 2,2-difluorohexadecanoic acid, photoaffinity labeling and biotinylation are powerful chemoproteomic techniques.
Photoaffinity Probes: These probes are designed to covalently crosslink with interacting proteins upon photoactivation. A common strategy involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the fatty acid analog. The synthesis would typically involve modifying the terminal (ω-carbon) of a hexadecanoic acid precursor with a linker arm containing the photoreactive moiety, followed by the introduction of the 2,2-difluoro group at the α-position. Upon incubation with a biological sample (e.g., cell lysate or intact cells), irradiation with UV light generates a highly reactive carbene or radical that forms a covalent bond with amino acid residues in the binding pocket of a target protein. Subsequent proteomic analysis can then identify the labeled proteins.
Biotinylated Analogs: Biotin (B1667282) is a high-affinity ligand for streptavidin, and this interaction is widely exploited for affinity purification. A biotinylated analog of this compound would be synthesized by attaching a biotin molecule, usually via a flexible linker like polyethylene (B3416737) glycol (PEG), to the fatty acid. This allows the fatty acid to bind to its protein targets, and the entire complex can then be captured and isolated using streptavidin-coated beads. The synthesis of such a probe would involve conjugating a biotin-PEG-amine derivative to the carboxylic acid group of this compound.
| Probe Type | Functional Moiety | General Synthetic Approach | Application |
| Photoaffinity Probe | Diazirine, Benzophenone | ω-functionalization of a fatty acid precursor with a photoreactive group, followed by α-difluorination. | Covalent crosslinking to and identification of binding proteins. |
| Biotinylated Analog | Biotin | Carboxylic acid activation of this compound and coupling to a biotin-linker-amine. | Affinity-based purification and enrichment of interacting proteins. |
Structure-Activity Relationship (SAR) Studies of Difluorinated Fatty Acid Analogs
SAR studies are essential for understanding how the chemical structure of difluorinated fatty acids correlates with their biological activity. By systematically modifying the structure of this compound and assessing the impact on a specific biological endpoint, researchers can identify key structural features required for activity.
Modifications could include:
Chain Length Variation: Synthesizing a series of 2,2-difluoro fatty acids with varying carbon chain lengths (e.g., C12, C14, C18) to determine the optimal length for a given biological target.
Position of Fluorination: Comparing the activity of fatty acids with difluorination at different positions (e.g., α,α vs. ω,ω) to understand the role of fluorine placement.
Introduction of Unsaturation: Incorporating double or triple bonds into the alkyl chain to probe the importance of conformational rigidity.
The resulting analogs would be tested in relevant biological assays to generate SAR data, which can guide the design of more potent or selective compounds. For example, a hypothetical SAR study might reveal that a 14-carbon chain length provides optimal activity, while any modification to the 2,2-difluoro moiety diminishes it.
Development of Prodrug Strategies for Targeted Cellular Delivery (Excluding Clinical Application)
Prodrugs are inactive precursors that are converted into the active drug within the body, often at a specific target site. For this compound, a prodrug approach could be used in a research context to enhance its cellular uptake or to achieve delivery to a specific organelle.
A common strategy for fatty acid prodrugs involves esterification of the carboxylic acid group. For instance, a glycerol-based prodrug could be synthesized, creating a mono-, di-, or tri-acyl-glycerol analog of this compound. These lipid-like structures could leverage endogenous lipid transport pathways for cellular entry. Once inside the cell, cellular lipases would hydrolyze the ester bonds, releasing the active this compound.
Another approach could involve conjugation to a molecule that is actively transported into cells, such as an amino acid or a sugar. The linker connecting the fatty acid to the transport moiety would need to be designed to be cleavable by intracellular enzymes. These strategies are valuable for overcoming poor membrane permeability and increasing the intracellular concentration of the fatty acid for mechanistic studies.
Computational and Theoretical Investigations of 2,2 Difluorohexadecanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding how the presence of two fluorine atoms at the α-carbon influences the electronic landscape of hexadecanoic acid. The high electronegativity of fluorine atoms exerts a powerful influence on the electronic structure of the molecule.
The primary consequence of the gem-difluoro substitution is a strong inductive electron-withdrawing effect (-I effect). This effect significantly lowers the electron density in the vicinity of the carboxylic acid head group. A key indicator of this is the calculated pKa value. For analogous non-fluorinated carboxylic acids, the pKa is typically around 4.8. However, the introduction of the CF2 group is known to decrease the pKa, making the acid stronger. This increased acidity is a direct result of the stabilization of the carboxylate anion (R-COO⁻) through the inductive effect of the fluorine atoms.
Calculations of molecular electrostatic potential (MEP) maps would visually demonstrate this polarization, showing a region of high positive potential around the carboxylic proton and a region of negative potential localized on the fluorine and oxygen atoms. This charge distribution is critical for the molecule's reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding.
Furthermore, quantum chemical calculations can elucidate the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 2,2-difluorohexadecanoic acid, the HOMO is expected to be localized primarily on the carboxylate group, while the LUMO would likely be centered around the C-F bonds, indicating their susceptibility to nucleophilic attack under certain conditions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Effect | Consequence |
|---|---|---|
| pKa | Lower than hexadecanoic acid | Increased acidity |
| Dipole Moment | Increased | Enhanced polarity |
| HOMO Energy | Lowered | Increased ionization potential |
| LUMO Energy | Lowered | Increased electron affinity |
Molecular Docking and Dynamics Simulations with Proposed Biological Targets
Given its structural similarity to endogenous fatty acids, a primary proposed biological target for this compound is the family of Fatty Acid Binding Proteins (FABPs). FABPs are intracellular proteins responsible for the transport of fatty acids and other lipophilic molecules. Molecular docking and dynamics simulations are powerful tools to investigate the potential binding of this compound to these proteins.
Molecular docking studies can predict the preferred binding orientation and affinity of the ligand within the binding pocket of various FABP isoforms. The binding of fatty acids to FABPs is typically driven by a combination of hydrophobic interactions between the alkyl chain and nonpolar residues in the binding cavity, and hydrogen bonding interactions between the carboxylic head group and polar residues at the binding site entrance. For this compound, the long hydrocarbon tail would be expected to form extensive hydrophobic contacts within the FABP binding pocket.
The difluorinated head group, however, introduces unique interactions. The increased acidity of the carboxylic acid could lead to stronger hydrogen bonds with key amino acid residues like arginine or lysine. Additionally, the fluorine atoms themselves can participate in non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with backbone carbonyls or other residues within the binding pocket.
Table 2: Key Interactions in the Proposed Binding of this compound to FABPs
| Interaction Type | Interacting Groups | Significance |
|---|---|---|
| Hydrophobic Interactions | Alkyl chain of the fatty acid and nonpolar residues of FABP | Primary driving force for binding |
| Hydrogen Bonding | Carboxylic head group and polar residues (e.g., Arg, Lys) | Anchoring the ligand in the binding pocket |
In Silico Prediction of Conformational Preferences and Stereoelectronic Effects
The conformational landscape of this compound is significantly influenced by the stereoelectronic effects of the gem-difluoro group. The introduction of two fluorine atoms at the α-carbon creates steric bulk and introduces strong stereoelectronic preferences that dictate the local conformation around the C2-C3 bond.
One of the key stereoelectronic effects at play is the gauche effect, where a gauche conformation is preferred over an anti conformation for certain substituted ethanes. While the classic gauche effect is observed in 1,2-difluoroethane, the situation in 2,2-difluorinated alkanes is more complex. Computational studies on smaller 2,2-difluoroalkanes reveal that the conformational preferences are a result of a delicate balance between steric repulsion and stabilizing hyperconjugative interactions.
Computational methods, such as conformational searches and potential energy surface scans, can be employed to identify the low-energy conformers of this compound. These studies would likely reveal a preference for specific dihedral angles around the C2-C3 bond, which could have implications for how the molecule presents itself to biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Fatty Acid Analogs
For a series of fluorinated fatty acid analogs, a QSAR model would be developed by calculating a variety of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their experimentally determined biological activity. Important descriptors for fluorinated fatty acids would likely include:
Lipophilicity (logP): The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom often increases lipophilicity, the effect of multiple fluorine atoms can be more nuanced.
Electronic Descriptors: Parameters such as atomic charges, dipole moment, and HOMO/LUMO energies, which are influenced by the degree and position of fluorination, would be critical.
Steric Descriptors: Molecular volume, surface area, and specific shape indices would capture the steric influence of the fluorine atoms.
Topological Descriptors: These describe the connectivity of the atoms in the molecule and can capture subtle structural differences.
By analyzing the resulting QSAR models, it is possible to identify which properties are most important for the desired biological effect. For instance, a QSAR study might reveal that the antibacterial activity of a series of fluorinated fatty acids is strongly correlated with their membrane partitioning behavior, which is in turn influenced by their lipophilicity and molecular shape. Such models can be used to predict the activity of new, unsynthesized fluorinated fatty acid analogs and to guide the design of more potent and selective compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| hexadecanoic acid |
Future Research Directions and Emerging Areas for 2,2 Difluorohexadecanoic Acid Research
Integration of Omics Technologies (e.g., Lipidomics, Metabolomics) for Systems-Level Understanding
A systems-level comprehension of the impact of 2,2-difluorohexadecanoic acid necessitates the integration of high-throughput "omics" technologies. Lipidomics and metabolomics, in particular, offer powerful tools to profile the global changes in lipid and metabolite composition within cells or organisms upon exposure to this compound. nih.govnih.gov
Future research will likely focus on:
Comprehensive Lipid Profiling: Utilizing advanced mass spectrometry-based lipidomics, researchers can identify and quantify the diverse array of lipid species that are altered by the presence of this compound. nih.govuni-koeln.de This could reveal perturbations in major lipid classes such as glycerophospholipids, sphingolipids, and neutral lipids, providing insights into its effects on membrane structure and signaling pathways. nih.govuni-koeln.de
Metabolomic Fingerprinting: Untargeted and targeted metabolomics can uncover shifts in key metabolic pathways, including central carbon metabolism, amino acid metabolism, and nucleotide metabolism. ox.ac.uknih.gov Such analyses can help to identify the downstream metabolic consequences of this compound activity.
Multi-Omics Data Integration: The true power of this approach lies in the integration of lipidomic and metabolomic data with other omics datasets, such as transcriptomics and proteomics. frontiersin.org This multi-faceted approach can provide a more complete picture of the molecular landscape, connecting changes in gene and protein expression with alterations in lipid and metabolite profiles to elucidate the underlying mechanisms of action. nih.govfrontiersin.org
Below is an interactive data table summarizing potential applications of omics technologies in the study of this compound.
| Omics Technology | Potential Application in this compound Research | Expected Insights |
| Lipidomics | Comprehensive analysis of cellular lipid profiles after treatment. | Identification of altered lipid species and pathways, insights into membrane dynamics and signaling. |
| Metabolomics | Global analysis of small molecule metabolites. | Understanding of systemic metabolic reprogramming and off-target effects. ox.ac.uk |
| Transcriptomics | Analysis of gene expression changes. | Identification of genes and pathways regulated by the compound. |
| Proteomics | Analysis of protein expression and post-translational modifications. | Identification of protein targets and signaling cascades affected by the compound. |
Application of Advanced Imaging Techniques for Intracellular Tracking of the Compound
Visualizing the subcellular localization and dynamic movement of this compound is crucial for understanding its cellular uptake, trafficking, and sites of action. Advanced imaging techniques are set to play a pivotal role in this endeavor.
Promising future directions include:
Label-Free Imaging: Techniques like coherent anti-Stokes Raman spectroscopy (CARS) and stimulated Raman scattering (SRS) microscopy offer the potential to visualize the distribution of lipids within cells without the need for fluorescent labels, which can sometimes alter the molecule's behavior. arxiv.org
Element-Based Imaging: A novel approach involves labeling fatty acids with a non-native element, such as bromine, and then using techniques like scanning X-ray fluorescence microscopy (SXFM) to map their intracellular distribution with high resolution. osaka-u.ac.jpnih.govresearchgate.netnih.gov This method could be adapted for fluorine to directly track this compound.
High-Resolution Live-Cell Imaging: The use of advanced fluorescence microscopy techniques, such as super-resolution microscopy, in conjunction with minimally perturbing fluorescent tags, could enable the real-time tracking of this compound and its interactions with subcellular organelles and specific proteins.
This table outlines various advanced imaging techniques and their potential applications for this compound research.
| Imaging Technique | Principle | Potential Application for this compound |
| Coherent Anti-Stokes Raman Spectroscopy (CARS) | Vibrational imaging based on intrinsic molecular vibrations. | Label-free visualization of lipid-rich structures and potential accumulation sites of the compound. arxiv.org |
| Stimulated Raman Scattering (SRS) Microscopy | A variant of Raman microscopy with higher sensitivity. | Quantitative imaging of the compound's distribution in live cells. arxiv.org |
| Scanning X-ray Fluorescence Microscopy (SXFM) | Detects fluorescence X-rays emitted from a sample to map elemental distribution. | Tracking of a bromine- or fluorine-labeled analog of the compound at sub-micrometer resolution. osaka-u.ac.jpnih.govresearchgate.netnih.gov |
| Super-Resolution Microscopy | A suite of techniques that overcome the diffraction limit of light microscopy. | Nanoscale imaging of the compound's interaction with specific cellular components. |
Exploration of Novel Biological Targets and Undiscovered Biochemical Pathways
While some potential targets of fatty acids are known, the specific molecular targets and biochemical pathways modulated by this compound remain largely unexplored. Future research will need to employ a combination of bioinformatics and experimental approaches to uncover these interactions.
Key research avenues include:
Target Identification using Chemical Proteomics: Affinity-based proteomics approaches can be used to identify proteins that directly bind to this compound or its metabolites.
Bioinformatic Prediction of Targets: Computational methods, such as those utilized by SwissTargetPrediction, can predict potential protein targets based on the chemical structure of the compound, which can then be experimentally validated. mdpi.com
Investigating Novel Signaling Roles: Research into the metabolism of other fatty acids, such as arachidonic acid, has revealed a complex network of signaling pathways. nih.gov Similar investigations into this compound could uncover novel roles in cellular signaling.
Unraveling Metabolic Fates: While the metabolism of some fluorinated compounds has been studied, the specific biotransformation pathways of this compound are not well understood. nih.gov Future studies will need to delineate its metabolic fate and identify the resulting bioactive metabolites.
Development of Complex In Vitro Models for Elucidating Mechanistic Insights
To gain deeper mechanistic insights into the biological effects of this compound, it is essential to move beyond simple 2D cell cultures and utilize more physiologically relevant in vitro models. nih.gov
Future model development will likely involve:
Three-Dimensional (3D) Spheroid and Organoid Cultures: These models better recapitulate the complex cell-cell and cell-matrix interactions found in native tissues, providing a more accurate context for studying the compound's effects. nih.gov
Organs-on-a-Chip: Microfluidic devices that mimic the structure and function of human organs offer a powerful platform for studying the compound's effects on specific tissues and for investigating inter-organ crosstalk. nih.govmdpi.combioworld.comnih.govfluigent.com For instance, a liver-on-a-chip model could be used to study its hepatic metabolism and potential toxicity. nih.gov
Patient-Derived Models: The use of induced pluripotent stem cells (iPSCs) from patients to generate specific cell types or organoids can provide a personalized approach to studying the effects of this compound in the context of different genetic backgrounds and disease states. drugtargetreview.com
The following table details complex in vitro models and their relevance to this compound research.
| In Vitro Model | Description | Relevance to this compound Research |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue structure and function. nih.gov | Studying tissue-specific effects and mechanisms in a more physiologically relevant context. nih.gov |
| Organs-on-a-Chip | Microfluidic devices containing living cells that recreate the microenvironment of human organs. nih.govmdpi.combioworld.comnih.govfluigent.com | Investigating organ-specific metabolism, transport, and potential toxicity of the compound. nih.govbioworld.com |
| Patient-Derived iPSCs | Stem cells generated from patient tissues that can be differentiated into various cell types. drugtargetreview.com | Assessing the compound's efficacy and safety in a personalized medicine context. drugtargetreview.com |
| Co-culture Systems | Culturing two or more different cell types together to model cellular interactions. aminer.org | Elucidating the compound's effects on intercellular communication and complex biological processes. nih.gov |
Synthetic Biology Approaches for Biosynthesis or Biotransformation of Fluorinated Fatty Acids
Synthetic biology offers exciting possibilities for the sustainable production and diversification of fluorinated fatty acids like this compound. nih.gov By harnessing the power of engineered biological systems, researchers can develop novel methods for their synthesis and modification. rsc.org
Future research in this area will likely focus on:
Engineered Biosynthetic Pathways: The construction of novel metabolic pathways in microbial hosts, such as E. coli or yeast, could enable the de novo biosynthesis of this compound from simple carbon sources. dtu.dk This involves the identification and engineering of enzymes capable of incorporating fluorine into the fatty acid backbone. nih.gov
Enzymatic Biotransformation: The use of isolated enzymes or whole-cell biocatalysts to perform specific chemical modifications on a precursor molecule can provide a green and efficient route to this compound and its derivatives. researchgate.netnih.govnih.gov This could involve engineering enzymes like dehydrogenases or dioxygenases for novel reactivity. nih.gov
Directed Evolution of Enzymes: To improve the efficiency and specificity of enzymes involved in fluorinated fatty acid biosynthesis or biotransformation, directed evolution techniques can be employed to generate enzyme variants with desired properties. uea.ac.uk
Metabolic Engineering of Host Organisms: Optimizing the metabolic fluxes within the host organism can enhance the production titers of the desired fluorinated fatty acid by redirecting precursor metabolites and balancing cofactor availability. nih.gov
Q & A
Q. What structural insights can X-ray crystallography provide for this compound?
- Single-crystal X-ray diffraction reveals an extended anti-zig-zag conformation in the solid state, stabilized by dipolar interactions between CF groups. The fluorine atoms adopt a gauche arrangement, minimizing steric clashes while maximizing electrostatic stabilization . This contrasts with non-fluorinated analogs, which exhibit less ordered packing.
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Discrepancies often arise from impurities or polymorphic variations. To address this:
- Standardize purification protocols: Use preparative HPLC for trace impurity removal.
- Validate polymorphs: Pair DSC with variable-temperature XRD to identify crystalline forms .
- Cross-validate methods: Compare data across multiple labs using identical reference standards .
Q. What environmental analytical methods are suitable for detecting this compound in complex matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employ a C18 column with a methanol/water gradient (0.1% formic acid) for separation. Use negative ionization mode and monitor transitions like m/z 305.2 → 255.1 (collision energy 15 eV) .
- Sample preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>80%) in water and soil samples .
Q. How does fluorination impact the compound’s interaction with biological membranes?
- Fluorinated chains exhibit increased hydrophobicity and rigidity. Use fluorescence anisotropy or Langmuir-Blodgett trough experiments to compare membrane integration with non-fluorinated analogs. The CF group reduces lateral diffusion rates by ~30%, altering lipid raft dynamics .
Q. What strategies optimize computational modeling of this compound for structure-activity studies?
- Molecular dynamics (MD): Apply the CHARMM36 force field with adjusted parameters for C-F bonds. Simulate in explicit solvent (e.g., TIP3P water) to model hydration effects.
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict interaction sites with enzymes (e.g., fatty acid-binding proteins) .
Methodological Notes
- Literature Review: Follow systematic screening protocols (e.g., PRISMA guidelines) using databases like PubMed and TOXLINE. Use Boolean terms: ("this compound" OR "C16H30F2O2") AND ("synthesis" OR "toxicity" OR "environmental persistence") .
- Data Reproducibility: Share raw NMR/MS files via repositories like Zenodo to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
